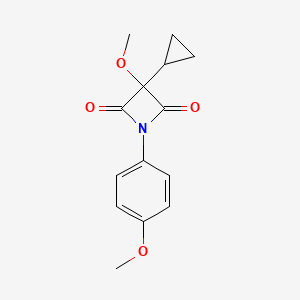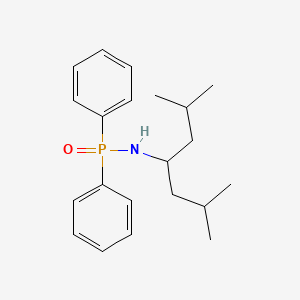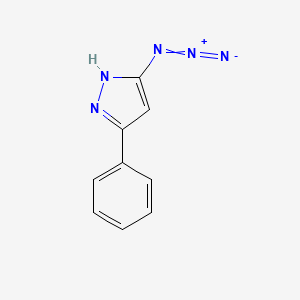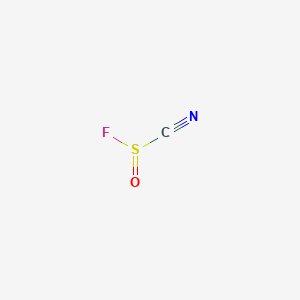
3-Cyclopropyl-3-methoxy-1-(4-methoxyphenyl)azetidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-3-methoxy-1-(4-methoxyphenyl)azetidine-2,4-dione is an organic compound with a complex structure that includes a cyclopropyl group, a methoxy group, and a methoxyphenyl group attached to an azetidine-2,4-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-methoxy-1-(4-methoxyphenyl)azetidine-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclopropyl ketone and a methoxyphenyl amine, the compound can be synthesized through a series of steps involving condensation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of catalysts to increase yield and efficiency, as well as advanced purification techniques to ensure the compound’s purity. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropyl-3-methoxy-1-(4-methoxyphenyl)azetidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-3-methoxy-1-(4-methoxyphenyl)azetidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mecanismo De Acción
The mechanism by which 3-Cyclopropyl-3-methoxy-1-(4-methoxyphenyl)azetidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
- 1-Cyclopropyl-3-(4-methoxyphenyl)urea
- 3-Cyclopropyl-3-oxopropanenitrile
Uniqueness
Compared to similar compounds, 3-Cyclopropyl-3-methoxy-1-(4-methoxyphenyl)azetidine-2,4-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its azetidine-2,4-dione core is particularly noteworthy, as it provides a rigid and reactive framework for various chemical transformations .
Propiedades
Número CAS |
137628-99-0 |
|---|---|
Fórmula molecular |
C14H15NO4 |
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
3-cyclopropyl-3-methoxy-1-(4-methoxyphenyl)azetidine-2,4-dione |
InChI |
InChI=1S/C14H15NO4/c1-18-11-7-5-10(6-8-11)15-12(16)14(19-2,13(15)17)9-3-4-9/h5-9H,3-4H2,1-2H3 |
Clave InChI |
LPDCRZCRXKIKEQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=O)C(C2=O)(C3CC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-](/img/structure/B14281030.png)



